molecular formula C7H10F3NO4 B2908571 Methyl 2-(aminomethyl)prop-2-enoate;2,2,2-trifluoroacetic acid CAS No. 2413898-54-9

Methyl 2-(aminomethyl)prop-2-enoate;2,2,2-trifluoroacetic acid

Cat. No.: B2908571
CAS No.: 2413898-54-9
M. Wt: 229.155
InChI Key: FLTSDVDXFCUAKU-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)prop-2-enoate; 2,2,2-trifluoroacetic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in scientific research and industrial processes.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 2-amino-2-methylpropenoic acid with methyl trifluoroacetate in the presence of a suitable catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and alcohols.

  • Reduction: Amines and alcohols.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is utilized in the development of pharmaceuticals and therapeutic agents. Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules to produce a desired biological or chemical outcome.

Comparison with Similar Compounds

  • Methyl 2-(aminomethyl)prop-2-enoate

  • 2,2,2-trifluoroacetic acid

  • Other trifluoroacetic acid derivatives

Uniqueness: Methyl 2-(aminomethyl)prop-2-enoate; 2,2,2-trifluoroacetic acid is unique due to its combination of functional groups, which allows for diverse reactivity and applications compared to similar compounds.

Properties

IUPAC Name

methyl 2-(aminomethyl)prop-2-enoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.C2HF3O2/c1-4(3-6)5(7)8-2;3-2(4,5)1(6)7/h1,3,6H2,2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRKSVCCDUBYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413898-54-9
Record name methyl 2-(aminomethyl)prop-2-enoate; trifluoroacetic acid
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